4-Bromo-N3,N3-dimethylpyridine-2,3-diamine
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Overview
Description
4-Bromo-N3,N3-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N3,N3-dimethylpyridine-2,3-diamine typically involves the bromination of N3,N3-dimethylpyridine-2,3-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N3,N3-dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, often in aqueous or mixed solvent systems.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
4-Bromo-N3,N3-dimethylpyridine-2,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-N3,N3-dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dimethylpyridine: Similar in structure but lacks the N3,N3-dimethylamino group, which can affect its reactivity and applications.
N3,N3-Dimethylpyridine-2,3-diamine:
Uniqueness
4-Bromo-N3,N3-dimethylpyridine-2,3-diamine is unique due to the presence of both the bromine atom and the N3,N3-dimethylamino group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H10BrN3 |
---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-bromo-3-N,3-N-dimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H10BrN3/c1-11(2)6-5(8)3-4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
ZNOWUJLQBWDSDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CN=C1N)Br |
Origin of Product |
United States |
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